N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide
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Overview
Description
N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. This particular compound is characterized by the presence of a palmitamide group attached to the chromenone scaffold, which enhances its lipophilicity and potential biological activity .
Mechanism of Action
Target of Action
N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is a derivative of 7-amino-4-methyl coumarin . These compounds have been shown to exhibit diverse biological activities, including antitumor , anti-HIV , antibacterial , antifungal , and anti-inflammatory effects . They also act as anticoagulants (inhibitors of the enzyme VKOR, vitamin K epoxide reductase) . Therefore, the primary targets of this compound are likely to be similar.
Mode of Action
It is known that coumarin derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, they can inhibit enzymes, interact with receptors, or interfere with DNA replication .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the wide range of biological activities exhibited by coumarin derivatives . For instance, they may affect pathways related to inflammation, coagulation, and cell proliferation .
Pharmacokinetics
It is known that the presence of a chlorine atom can increase potency and improve solubility, which could enhance the bioavailability of the compound .
Result of Action
The result of this compound’s action will depend on the specific target and pathway affected. For example, if it acts as an anti-inflammatory agent, it may reduce inflammation and alleviate symptoms of inflammatory diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, could also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide typically involves the reaction of 7-amino-4-methylcoumarin with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone ring can be reduced to form hydroxy derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: N-substituted amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for conditions such as infections and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- N-(4-Methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins
- Benzofuran derivatives
- Benzoxazol derivatives
Comparison: N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is unique due to the presence of the palmitamide group, which enhances its lipophilicity and potential biological activity compared to other coumarin derivatives. This structural modification allows for better interaction with lipid membranes and potentially increases its efficacy in biological systems .
Properties
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)hexadecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(28)27-22-17-18-23-21(2)19-26(29)30-24(23)20-22/h17-20H,3-16H2,1-2H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQZQRAXGGXRRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856776 |
Source
|
Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353576-61-0 |
Source
|
Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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